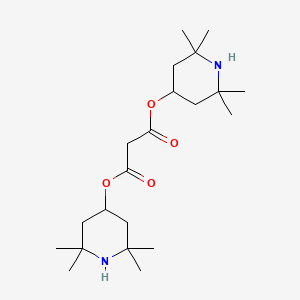
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide
Übersicht
Beschreibung
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a pyrimidine ring with a thioacetamide group at the 2-position and a phenyl group at the 6-position
Vorbereitungsmethoden
The synthesis of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thiourea derivative reacts with an appropriate aldehyde and a β-keto ester under acidic conditions . Another approach involves the [4+2] cyclization, where a diene reacts with a dienophile in the presence of a sulfur-containing reagent . Industrial production methods often utilize these cyclization reactions due to their efficiency and high yield.
Analyse Chemischer Reaktionen
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxopyrimidine moiety to a dihydropyrimidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thioacetamide group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide has been extensively studied for its biological activities. It exhibits a wide range of pharmacological properties, including:
Antioxidant: It can scavenge free radicals and protect cells from oxidative damage.
Antimicrobial: This compound shows activity against various bacterial and fungal strains.
Anticancer: It has been found to inhibit the growth of certain cancer cell lines.
Anti-inflammatory: It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In addition to its medicinal applications, this compound is also used in the synthesis of other heterocyclic compounds and as a building block in organic chemistry.
Wirkmechanismus
The mechanism of action of 2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, leading to cell lysis . The anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-((4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thio)acetamide is unique due to its thioxopyrimidine structure, which imparts distinct biological activities. Similar compounds include:
2-Thioxopyrimidine: Lacks the phenyl group at the 6-position but shares similar biological activities.
4-Oxo-6-phenyl-1,4-dihydropyrimidine: Lacks the thioacetamide group but exhibits similar pharmacological properties.
Eigenschaften
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c13-10(16)7-18-12-14-9(6-11(17)15-12)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKRHUMEBXQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355404 | |
| Record name | F2716-0167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56605-38-0 | |
| Record name | F2716-0167 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Butanoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester](/img/structure/B3407130.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B3407138.png)

![n-(4-Chlorophenyl)-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3407156.png)


![2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3407181.png)


![(Z)-4-ethyl 2-methyl 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3407204.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3407211.png)

